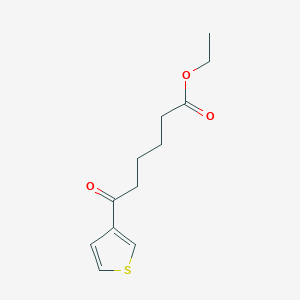

Ethyl 6-oxo-6-(3-thienyl)hexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-6-thiophen-3-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-2-15-12(14)6-4-3-5-11(13)10-7-8-16-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTMCBRGRPRAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463053 | |

| Record name | ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333355-34-3 | |

| Record name | ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-oxo-6-(3-thienyl)hexanoate CAS 333355-34-3 properties

This guide serves as a definitive technical reference for Ethyl 6-oxo-6-(3-thienyl)hexanoate (CAS 333355-34-3).[1][2][3] It is designed for medicinal chemists and process engineers, focusing on the compound's utility as a regioselective building block in the synthesis of histone deacetylase (HDAC) inhibitors and biotin analogues.[1][2][3]

CAS: 333355-34-3 | Formula: C₁₂H₁₆O₃S | M.W.: 240.32 g/mol [1][2][3]

Executive Summary

This compound is a specialized thiophene-functionalized ester used primarily as a "cap-linker" intermediate in drug discovery.[1][2][3] Unlike its more common 2-thienyl isomer (which can be synthesized via simple Friedel-Crafts acylation), the 3-thienyl isomer requires precise regiochemical control during synthesis.[1][2][3] Its structural value lies in the 3-position attachment, which alters the vector orientation of the thiophene ring in protein binding pockets—a critical parameter in optimizing the potency of HDAC inhibitors and kinase inhibitors.[3]

Physicochemical Properties

The following data represents the core physical constants. As a specialized intermediate, some values are predicted based on structure-property relationships (SPR) of homologous thiophene esters.[1][2][3]

| Property | Value / Description | Note |

| Appearance | Pale yellow to amber oil | Typical for keto-esters of this MW.[1][2][3] |

| Boiling Point | 360–380 °C (Predicted, 760 mmHg) | Distillable under high vacuum (~160 °C @ 0.5 mmHg).[1][2][3] |

| Density | 1.14 ± 0.06 g/cm³ | Estimated based on thiophene density contribution.[1][2] |

| Solubility | DCM, EtOAc, THF, MeOH | Lipophilic; insoluble in water.[1][2][3] |

| Flash Point | >110 °C | Non-volatile under standard conditions.[1][2] |

| Stability | Stable at -20 °C | Sensitive to strong bases (ester hydrolysis).[1][2] |

Synthetic Pathways & Regiocontrol

The synthesis of the 3-thienyl isomer presents a specific challenge: Electrophilic Aromatic Substitution (EAS) on thiophene naturally favors the 2-position. Therefore, a direct reaction between thiophene and ethyl adipyl chloride yields the wrong isomer (the 2-thienyl derivative).[1][2]

To guarantee the 3-thienyl regiochemistry, a "Reverse Polarity" (Umpolung) approach using organolithium chemistry is required.[1][2]

3.1 The "Weinreb Amide" Route (Gold Standard)

This protocol ensures exclusive formation of the 3-isomer by utilizing 3-bromothiophene as the directing precursor.[1][2]

Step 1: Preparation of the Electrophile Convert Mono-ethyl adipate to its Weinreb amide to prevent over-addition of the organolithium species.[2]

-

Reagents: Mono-ethyl adipate, N,O-Dimethylhydroxylamine HCl, EDC[1][3]·HCl, DMAP, DCM.[1][2][3]

-

Intermediate: Ethyl 6-(N-methoxy-N-methylamino)-6-oxohexanoate.[1][2][3]

Step 2: Lithiation and Coupling [2]

-

Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), THF, -78 °C.[1][2][3]

-

Mechanism:[2][3][4][7] Lithium-Halogen Exchange generates 3-thienyllithium, which nucleophilically attacks the Weinreb amide.[1][2][3] The stable tetrahedral intermediate prevents double addition, yielding the ketone upon acidic workup.[1][2][3]

Step 3: Workup

-

Quench with saturated NH₄Cl.[1][2][7] Extract with EtOAc.[1][2][7] Purify via silica gel chromatography (Hexane/EtOAc gradient).

3.2 Visualization of Synthetic Logic

The following diagram illustrates the critical divergence between the "Trap" (Direct Acylation) and the "Correct" (Lithiation) pathways.

Figure 1: Regioselective synthesis strategy avoiding the common C2-isomer impurity.[1][2][3]

Applications in Drug Discovery

This compound acts as a versatile Linker-Cap module.[1][2] The 6-carbon chain provides the necessary spacing for binding interactions, while the ketone and ester allow for divergent synthesis.[2][3]

4.1 Histone Deacetylase (HDAC) Inhibitors

The primary application of this scaffold is in the synthesis of "SAHA-like" HDAC inhibitors.[2]

-

Mechanism: The ethyl ester is converted into a Hydroxamic Acid (Zinc-binding group).[1][2] The 6-carbon chain mimics the lysine side chain of histone proteins, inserting into the HDAC active site tube.[3]

-

Role of 3-Thienyl: The 3-thienyl group serves as the "Cap" that sits on the enzyme surface.[2] Changing from phenyl (in SAHA) to 3-thienyl improves lipophilicity and alters metabolic stability (CYP450 interaction).[1][2]

4.2 Metabolic Probes

The ketone at C6 is a "chemical handle."[1][2] It can be:

-

Reduced to a methylene (-CH₂-) to create a fully saturated lipophilic tail (Ethyl 6-(3-thienyl)hexanoate).

-

Fluorinated (using DAST) to create metabolically blocked analogs.

4.3 Application Workflow Diagram

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.[1][2][3]

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized material, the following NMR signals are diagnostic. The absence of the C2-proton signal doublet (typical of 2-substituted thiophenes) confirms the 3-isomer.[1][2]

| Nucleus | Signal (δ ppm) | Multiplicity | Assignment | Diagnostic Value |

| ¹H NMR | 8.0 - 8.1 | dd | Thiophene H-2 | Most deshielded; confirms C3 attachment.[1][2][3] |

| ¹H NMR | 7.5 - 7.6 | dd | Thiophene H-5 | |

| ¹H NMR | 7.3 - 7.4 | dd | Thiophene H-4 | |

| ¹H NMR | 4.12 | q | Ester -OCH ₂CH₃ | Confirms ethyl ester integrity.[1][2][3] |

| ¹H NMR | 2.95 | t | -C(=O)CH ₂- | Triplet next to ketone; distinctive shift.[1][2] |

| ¹H NMR | 2.30 | t | -CH ₂COOEt | Triplet next to ester.[1][2] |

Quality Control Check:

-

Impurity Alert: If a doublet appears at ~7.6 ppm with a larger coupling constant (~3-5 Hz), the sample is contaminated with the 2-thienyl isomer .[1][2]

-

TLC: The 3-isomer typically runs slightly more polar than the 2-isomer on Silica (Hexane/EtOAc).[1][2]

Handling & Stability

-

Storage: Store under nitrogen at -20°C. The ketone position is susceptible to alpha-oxidation if left in air/light for prolonged periods.[1][2]

-

Safety: Thiophene derivatives can be sensitizers.[1][2] Use standard PPE (gloves, fume hood).[1][2][3]

-

Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) with strong bases to prevent transesterification or unwanted aldol condensation.[1][2]

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2][3] Tetrahedron Letters, 1981, 22(39), 3815-3818.[1][3] (Foundational method for the synthesis strategy). Link[1]

-

Gronowitz, S. Thiophene and Its Derivatives. Wiley-Interscience, 1991.[1][2][3] (Authoritative text on thiophene regiochemistry). Link[1]

-

Marks, P. A., et al. "Histone deacetylase inhibitors: inducers of differentiation or apoptosis of transformed cells."[1][2][3] Journal of the National Cancer Institute, 2000, 92(15), 1210-1216.[1][3] (Context for HDAC inhibitor design). Link[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Ethyl 3-Oxohexanoate | CymitQuimica [cymitquimica.com]

- 3. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 4. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Thienyl Keto Ester Building Blocks for Medicinal Chemistry

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere of the phenyl ring. When functionalized with a β-keto ester moiety at the 3-position, it becomes a uniquely versatile building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of 3-thienyl keto esters for researchers, scientists, and drug development professionals. We will explore the strategic value of this scaffold, dissect the synthetic challenges and solutions for its regioselective preparation, and detail its subsequent transformations into diverse heterocyclic systems. This document is designed not merely as a list of reactions, but as a strategic manual, explaining the causality behind experimental choices to empower chemists in their synthetic campaigns.

Chapter 1: The Strategic Value of the Thiophene Nucleus in Drug Design

Thiophene as a Privileged Pharmacophore

Heterocyclic compounds are cornerstones of modern pharmacology, and among them, thiophene holds a distinguished position.[1] Its five-membered aromatic ring containing a sulfur atom imparts a unique combination of stability and reactivity. The sulfur atom's lone pairs contribute to the aromatic system, making the ring electron-rich and more reactive towards electrophilic substitution than benzene.[1] This inherent reactivity provides numerous handles for synthetic modification. Furthermore, the sulfur atom can act as a hydrogen bond acceptor, enhancing interactions between a drug molecule and its biological target.[1]

Bioisosterism: The Thienyl-for-Phenyl Substitution

One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties to improve the molecule's overall profile. The thiophene ring is a classic bioisostere of the benzene ring. This substitution can lead to significant improvements in a drug candidate's properties:

-

Modulation of Metabolism: The sulfur atom provides a site for oxidative metabolism, which can alter the pharmacokinetic profile of a drug. This can be advantageous in designing compounds with a desired half-life or in avoiding metabolic pathways that produce toxic byproducts.

-

Improved Solubility and Physicochemical Properties: Replacing a phenyl group with a thienyl group can alter a compound's lipophilicity and polarity, which in turn affects its solubility, absorption, and distribution.

-

Enhanced Target Binding: The distinct electronic distribution and geometry of the thiophene ring compared to benzene can lead to different and sometimes more favorable interactions with a biological target.

The β-keto ester functionality is a powerful synthetic tool, providing two adjacent reactive centers (the ketone and the ester) that can be independently or concertedly manipulated to construct a vast array of more complex structures. The combination of the thiophene nucleus at the 3-position with the β-keto ester creates a building block of significant strategic importance.

Chapter 2: Synthesis of 3-Thienyl Keto Ester Building Blocks: Overcoming the Regioselectivity Challenge

The Fundamental Challenge: Electronic Preference for C2/C5 Acylation

The primary obstacle in the synthesis of 3-acylthiophenes is the inherent electronic nature of the thiophene ring. Electrophilic aromatic substitution, such as the Friedel-Crafts acylation, preferentially occurs at the C2 and C5 positions. This is due to the greater stabilization of the carbocation intermediate (the Wheland intermediate) formed upon attack at the C2 position, which can be described by three resonance structures, compared to only two for attack at the C3 position. This electronic preference often leads to mixtures of regioisomers, complicating purification and reducing the yield of the desired C3-acylated product.

Strategy 1: Directed Friedel-Crafts Acylation

A classic approach to overcome this regioselectivity issue is to use a directing group at the C2 position of the thiophene ring. A sufficiently bulky or deactivating group at C2 can sterically and/or electronically disfavor attack at the adjacent C3 position and the distant C5 position, thereby favoring acylation at C3 or C4. However, a more effective strategy is to use a chelating directing group that can coordinate to the Lewis acid or transition metal catalyst, physically positioning the electrophile for C3-acylation. Pyridinyl and pyrimidyl groups have proven effective for this purpose in palladium-catalyzed C-H activation/acylation reactions.[1]

Strategy 2: Modern C-H Functionalization Approaches

Direct C-H bond activation has emerged as a powerful, atom-economical alternative to traditional methods. Palladium-catalyzed reactions, in particular, have been developed for the C3-functionalization of thiophenes.[2][3] These methods often employ a directing group (as mentioned above) to achieve high regioselectivity. By using a directing group such as a 2-pyridinyl or 2-pyrimidyl group on the thiophene, the palladium catalyst is brought into proximity of the C3 C-H bond, facilitating its selective acylation.[1] Microwave-assisted conditions can further improve yields and dramatically reduce reaction times.[1]

Strategy 3: Synthesis from Pre-functionalized 3-Thienyl Precursors

An alternative to direct acylation of the thiophene ring is to start with a thiophene that is already functionalized at the 3-position.

-

From 3-Lithiothiophene: 3-Bromothiophene can be selectively lithiated at the 3-position using a strong base like n-butyllithium at low temperatures. The resulting 3-lithiothiophene is a potent nucleophile that can react with a suitable electrophile, such as an acyl chloride or a Weinreb amide derivative of an oxalate ester, to install the keto ester moiety.

-

From 3-Thienylboronic Acid: In a Suzuki-Miyaura cross-coupling reaction, 3-thienylboronic acid can be coupled with an appropriate partner to construct the desired C-C bond.[4]

Alternative Route: The Gewald Aminothiophene Synthesis

Instead of functionalizing a pre-existing thiophene ring, the Gewald reaction builds the ring itself from acyclic precursors. This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5] While this typically yields a 2-aminothiophene, by choosing a β-keto ester as the starting carbonyl component, one can construct a highly substituted thiophene ring with the desired ester functionality already in place.

Chapter 3: Synthetic Transformations of the 3-Thienyl Keto Ester Scaffold

The true value of 3-thienyl keto esters lies in their synthetic versatility. The dual functionality of the keto and ester groups allows for a wide range of subsequent transformations, making them ideal starting points for building molecular complexity.

Cyclocondensation Reactions for Heterocycle Synthesis

One of the most powerful applications of β-keto esters is their use in constructing new heterocyclic rings. The 1,3-dicarbonyl motif is an ideal electrophilic partner for a variety of binucleophiles.

-

Synthesis of Thienyl-Pyrazoles: Condensation with hydrazine or substituted hydrazines is a classic method for synthesizing pyrazoles (specifically, pyrazolones from β-keto esters).[6][7][8] This reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular nucleophilic attack on the ester carbonyl to effect cyclization.

-

Synthesis of Thienyl-Pyrimidines: Reaction with amidines or guanidine provides access to the pyrimidine ring system.[9] The binucleophilic amidine attacks both carbonyls of the keto ester, leading to cyclization and the formation of a substituted 2-amino- or 2-alkyl/aryl-thienopyrimidine. Thienopyrimidines are important scaffolds in their own right, often found in kinase inhibitors.[10][11][12]

-

Synthesis of Thienyl-Thiazines and other Heterocycles: The reactivity of the keto ester can be extended to reactions with other binucleophiles, such as those containing sulfur and nitrogen, to generate a wide variety of fused or linked heterocyclic systems.[4]

Chapter 4: Case Study & Protocol: Synthesis of a Thienopyrimidine Kinase Inhibitor Core

Thieno[3,2-d]pyrimidines are a class of compounds that have shown significant activity as kinase inhibitors.[12] The following protocol details a representative synthesis of a 4-aminothieno[3,2-d]pyrimidine core, starting from the synthesis of a 3-thienyl keto ester. This protocol is a self-validating system, designed for reproducibility by a trained medicinal chemist.

Rationale and Application

This synthetic route utilizes a directing group strategy to achieve the regioselective C3-acylation of thiophene, followed by a cyclocondensation reaction to build the desired pyrimidine ring. This scaffold is a common core in molecules designed to target the ATP-binding site of various kinases.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-(Pyrimidin-2-yl)thiophene (Directing Group Installation)

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyrimidine (1.0 eq), thiophene-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Step 2: Palladium-Catalyzed C3-Acylation

-

Reaction Setup: To a microwave vial, add 2-(pyrimidin-2-yl)thiophene (1.0 eq), ethyl 2-chloro-2-oxoacetate (1.5 eq), Pd(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.[1]

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify by flash column chromatography to afford ethyl 2-oxo-2-(2-(pyrimidin-2-yl)thiophen-3-yl)acetate .

Step 3: Cyclocondensation to form the Thienopyrimidine Core

-

Reaction Setup: Dissolve the 3-thienyl keto ester from Step 2 (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol.

-

Base Addition: Add sodium ethoxide (2.0 eq) to the solution.

-

Reaction: Reflux the mixture for 6 hours. Monitor the formation of the cyclized product by LC-MS.

-

Work-up: Cool the reaction mixture and neutralize with acetic acid. Concentrate the solvent under reduced pressure.

-

Purification: Triturate the resulting solid with water, filter, and dry under vacuum to yield the desired 4-amino-thieno[3,2-d]pyrimidine derivative.

Chapter 5: Data Summary & Comparison of Synthetic Routes

The choice of synthetic strategy for accessing 3-thienyl keto esters depends on factors such as scale, cost, available starting materials, and the need for regiochemical purity.

| Synthetic Strategy | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Directed C-H Acylation | Thiophene with DG, Acyl Source, Pd Catalyst | Good to Excellent | High regioselectivity, atom-economical.[1] | Requires synthesis of directed substrate, catalyst cost. |

| From 3-Lithiothiophene | 3-Bromothiophene, n-BuLi, Acylating Agent | Moderate to Good | Direct, avoids catalysts. | Requires cryogenic temperatures, strong base. |

| Gewald Synthesis | β-Keto Ester, Cyanoacetate, Sulfur, Base | Good | Builds a highly functionalized ring in one pot.[5] | Yields 2-aminothiophenes, may require further steps. |

Conclusion

3-Thienyl keto ester building blocks represent a powerful convergence of a privileged medicinal chemistry scaffold (thiophene) and a versatile synthetic handle (β-keto ester). While their synthesis requires careful consideration of regiochemical control, modern methods involving directing groups and C-H activation provide efficient and selective access. The subsequent utility of these building blocks in cyclocondensation reactions opens a direct path to a multitude of complex heterocyclic systems, including thienopyrimidines and thienopyrazoles, which are of high interest in contemporary drug discovery. This guide has outlined the strategic rationale and key methodologies that empower medicinal chemists to effectively utilize these valuable intermediates in the design and synthesis of next-generation therapeutics.

References

-

Microwave-assisted Palladium catalysed CH acylation with aldehydes. Synthesis and diversification of 3-acylthiophen. ADDI [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry (JJC) [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Unavailable Source [Online].

-

A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. National Institutes of Health [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. Biosynce [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. ScienceDirect [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Semantic Scholar [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Synthesis of Thienothiophenes. Encyclopedia.pub [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Helda - University of Helsinki [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

The Chemistry of Thienopyridines. ResearchGate [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Supporting Information for Experimental procedures and analytical data Table of Contents. The Royal Society of Chemistry [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. PMC [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

and Quinolinyl a,ß-Unsaturated Ketones. Chemical Papers [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. ResearchGate [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Coupling of amides with ketones via C-N/C-H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Portal [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

- Product Class 13: Guanidine Deriv

-

Nucleophilic substitution of 2,2'-disulfanediyldianiline by β-keto esters and 1,3-diketones in the presence of triethylamine. ARKIVOC [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. PMC [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

Sources

- 1. addi.ehu.es [addi.ehu.es]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. impactfactor.org [impactfactor.org]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Leveraging Ethyl 6-oxo-6-(3-thienyl)hexanoate in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Strategic Value of Thienyl-Containing Heterocycles in Drug Discovery

The fusion of thiophene rings with other heterocyclic systems has yielded a plethora of molecules with significant therapeutic potential. Thienopyridines and thienopyrimidines, in particular, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] These compounds exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The thienopyrimidine scaffold, for instance, is a bioisostere of quinazolines and purine nucleobases, allowing it to interact with a variety of biological targets.[4]

Ethyl 6-oxo-6-(3-thienyl)hexanoate emerges as a highly versatile and valuable starting material for the construction of these important heterocyclic systems. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of cyclization strategies to be employed. The presence of the 3-thienyl moiety is of particular interest, as this group can engage in specific interactions with biological targets and modulate the physicochemical properties of the final compounds.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, two classes of heterocycles with profound implications for modern drug discovery.

I. Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[6][7] This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[8] The resulting 2-aminothiophene is a versatile intermediate that can be further elaborated to construct a variety of fused heterocyclic systems. In the context of this compound, the ketone functionality readily participates in the Gewald reaction, leading to the formation of a 2-amino-3-cyanothiophene derivative, which can subsequently undergo intramolecular cyclization to yield the desired 4,5,6,7-tetrahydrothieno[2,3-b]pyridine core.

Causality in Experimental Design:

The choice of reagents and conditions for the Gewald reaction is critical for achieving high yields and purity.

-

Base Catalyst: A mild organic base, such as morpholine or diethylamine, is typically employed to facilitate the initial Knoevenagel condensation between the ketone and the activated nitrile.[9] The basicity needs to be carefully controlled to avoid side reactions.

-

Solvent: Polar aprotic solvents like ethanol or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.[9]

-

Reaction Temperature: The reaction is often carried out at a slightly elevated temperature to ensure a reasonable reaction rate, although some variations can be performed at room temperature.[10]

-

Sulfur: Elemental sulfur is the source of the thiophene's sulfur atom. It is crucial to use finely powdered sulfur to ensure its efficient reaction.

Reaction Mechanism Workflow

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization.

Caption: Mechanism of the Gewald Reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyano-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-carboxylate

This protocol is adapted from established Gewald reaction procedures for cyclic ketones.[9]

Materials:

-

This compound

-

Malononitrile

-

Elemental Sulfur (finely powdered)

-

Morpholine

-

Ethanol (absolute)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).

-

Add 30 mL of absolute ethanol to the flask.

-

While stirring, add morpholine (10 mmol) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (100 mL) with stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then recrystallized from ethanol to afford the pure Ethyl 2-amino-3-cyano-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-carboxylate.

Data Summary:

| Reactant | Molar Ratio | Typical Yield (%) |

| This compound | 1 | |

| Malononitrile | 1 | 75 - 85 |

| Elemental Sulfur | 1 | |

| Morpholine | 1 |

II. Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Thieno[2,3-d]pyrimidin-4(3H)-ones are another class of heterocycles with significant biological activity that can be synthesized from the 2-aminothiophene intermediate derived from this compound.[4] The synthesis involves the cyclocondensation of the 2-amino-3-ester-substituted thiophene with a one-carbon synthon, such as formamide or urea.

Causality in Experimental Design:

-

Cyclizing Agent: Formamide is a common and effective reagent for the construction of the pyrimidinone ring. It serves as the source of the C4 and N3 atoms of the pyrimidine ring.[1] Urea or thiourea can also be used, leading to different substitution patterns on the final product.

-

Reaction Conditions: The cyclization is typically carried out at high temperatures, often under reflux conditions, to drive the reaction to completion.[1]

Reaction Mechanism Workflow

The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one ring proceeds through the reaction of the 2-aminothiophene with formamide, followed by an intramolecular cyclization and elimination of water.

Caption: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis of 2-(3-Thienyl)-5,6,7,8-tetrahydrobenzo[1][14]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol is based on established procedures for the cyclization of 2-aminothiophene-3-carboxylates.[1]

Materials:

-

Ethyl 2-amino-3-carboxy-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (prepared from the Gewald reaction product via hydrolysis of the nitrile and ester groups)

-

Formamide

Procedure:

-

In a 50 mL round-bottom flask, place the 2-amino-3-carboxy-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (5 mmol).

-

Add an excess of formamide (15 mL).

-

Heat the reaction mixture to reflux (approximately 210 °C) for 8-10 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into cold water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 2-(3-Thienyl)-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidin-4(3H)-one.

Data Summary:

| Reactant | Molar Ratio | Typical Yield (%) |

| 2-amino-3-carboxy-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene | 1 | 65 - 75 |

| Formamide | Excess |

Conclusion and Future Perspectives

This compound serves as a readily accessible and highly adaptable precursor for the synthesis of medicinally relevant thieno-fused heterocycles. The protocols detailed herein for the synthesis of 4,5,6,7-tetrahydrothieno[2,3-b]pyridines and thieno[2,3-d]pyrimidin-4(3H)-ones provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The strategic incorporation of the 3-thienyl moiety offers opportunities for fine-tuning the pharmacological profile of the resulting compounds. Further derivatization of the synthesized heterocycles can lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The application of green chemistry principles, such as the use of microwave-assisted synthesis, could further enhance the efficiency and sustainability of these synthetic routes.[9]

References

- Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025-08-30). Source not specified.

- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (Basel).

- Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025-10-05).

- A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Deriv

- Thienopyridine derivatives and pharmaceutical compositions containing them.

- Process for the preparation of thienopyridine derivatives.

- Thienopyridine derivatives and their pharmaceutical use.

- Thienopyrimidine and thienopyridine derivatives useful as anticancer agents.

- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.

- Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research.

- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.

- THIENOPYRIDINONE COMPOUNDS AND TRE

- Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.

- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.

- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl

- Gewald reaction. Wikipedia.

- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry.

- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu

- Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2025-08-06).

- Examples of thieno[2,3-d]pyrimidin-4(3H)-ones of general formula B1 and...

- A green chemistry approach to gewald reaction. Der Pharma Chemica.

- Preparation of 2-(2-thienyl)

- Gewald Reaction. Organic Chemistry Portal.

- The Chemistry of Thienopyridines. (2025-08-07).

- Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.

- The Gewald multicomponent reaction. Molecular Diversity.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform

- Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2025-08-06).

- Synthesis, and synthetic applications of cyanoacetamides.

- Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online.

- Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. (2025-08-06).

- SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY. HETEROCYCLES.

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008-01-01). Turkish Journal of Chemistry.

- Science of Synthesis Knowledge Upd

- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025-07-05). Mediterranean Journal of Medical Research.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0505058A1 - Thienopyridine derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Guide: Optimizing Lewis Acid Catalysts for Thiophene Acylation

[1]

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Optimization, Troubleshooting, and Protocols for Thiophene Acylation

Executive Summary & Scope

Friedel-Crafts acylation of thiophene is a cornerstone reaction for synthesizing pharmaceutical intermediates (e.g., Duloxetine precursors). However, thiophene is significantly more electron-rich than benzene (

This guide moves beyond traditional stoichiometric

Catalyst Selection: The Shift from Stoichiometric to Catalytic

The historical reliance on Aluminum Chloride (

Comparative Performance Matrix

| Feature | Traditional ( | Modern Homogeneous ( | Modern Heterogeneous (Zeolite H- |

| Stoichiometry | >1.1 equiv (Stoichiometric) | 1–10 mol% (Catalytic) | Fixed Bed / Reusable |

| Moisture Sensitivity | Extreme (Fumes HCl) | Water-Tolerant | Requires Activation (Calcination) |

| Selectivity (C2:C3) | Moderate (Temp dependent) | High | Very High (Shape Selective) |

| Waste Stream | High (Aluminum salts) | Low (Recyclable aqueous phase) | Minimal (Solid waste) |

| Risk of Polymerization | High (Strong Lewis Acid) | Low (Mild Lewis Acid) | Low (Site isolation) |

Decision Logic for Catalyst Selection

Use the following logic flow to select the optimal catalyst based on your substrate's sensitivity and your equipment capabilities.

Figure 1: Decision matrix for selecting the appropriate Lewis Acid based on substrate stability and process scale.

Troubleshooting: The "Tar" and "Stall" Phenomena

Issue A: The Reaction Turns into Black Tar

Cause: Thiophene is highly susceptible to acid-catalyzed polymerization. When a strong Lewis Acid (

Corrective Action: Inverse Addition Never add the catalyst to the thiophene. Instead, generate the acylium ion complex first, then slowly introduce the thiophene.

-

Dissolve Acyl Chloride/Anhydride + Catalyst in solvent (DCM or Nitromethane).

-

Cool to 0°C.

-

Add Thiophene dropwise. This ensures the concentration of free electrophile is always higher than the concentration of unreacted thiophene, favoring acylation over polymerization.

Issue B: The Reaction Stalls at 50-60% Conversion

Cause: Product Inhibition. The carbonyl oxygen of the product (2-acetylthiophene) is more basic than the anhydride/chloride reactant. It binds irreversibly to the Lewis Acid center, deactivating it.

Mechanism of Deactivation:

Corrective Action:

-

Switch to Metal Triflates: Lanthanide triflates (

, -

Use Zeolite H-

: The pore structure and surface acidity facilitate desorption of the product [2].

Regioselectivity: Ensuring C2 Substitution

Thiophene acylation overwhelmingly favors the C2 (

The Thermodynamic Driver:

The intermediate

Figure 2: Mechanistic basis for C2 regioselectivity. The C2 pathway proceeds via a lower-energy transition state.

Optimization Tip: If you observe C3 isomers (>5%):

-

Lower the Temperature: Higher temperatures provide enough energy to overcome the higher activation barrier of the C3 pathway. Keep reaction <60°C.

-

Check Sterics: If C2 is blocked or sterically crowded by a neighbor group, C3 substitution becomes competitive.

Validated Experimental Protocols

Protocol A: Heterogeneous Catalysis (Zeolite H- )

Best for: Green chemistry, easy workup, minimizing waste.

Materials:

-

Thiophene (10 mmol)

-

Acetic Anhydride (30 mmol) - Note: Excess anhydride acts as solvent and reagent.

-

Catalyst: Zeolite H-

(Si/Al ratio ~25), calcined at 550°C for 4h prior to use.

Procedure:

-

Activation: Ensure Zeolite H-

is freshly calcined to remove adsorbed water.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Setup: In a round-bottom flask, mix Thiophene (0.84 g) and Acetic Anhydride (3.06 g).

-

Addition: Add activated Zeolite H-

(10 wt% relative to thiophene). -

Reaction: Heat to 60°C with vigorous stirring for 2–4 hours.

-

Workup: Filter the catalyst (can be regenerated by calcination). Neutralize the filtrate with

(aq), extract with DCM, and distill. -

Expected Yield: >95% conversion, >98% selectivity for 2-acetylthiophene [2].

Protocol B: Homogeneous Catalytic (Scandium Triflate)

Best for: High value substrates, mild conditions.

Materials:

-

Thiophene (1.0 equiv)

-

Acetic Anhydride (2.0 equiv)[1]

-

Catalyst:

(5 mol%) -

Solvent: Nitromethane (

) or Acetonitrile.

Procedure:

-

Setup: Dissolve

and Acetic Anhydride in Nitromethane. -

Addition: Add Thiophene dropwise at room temperature (25°C).

-

Reaction: Stir at RT for 6–12 hours.

-

Workup: Quench with water. The aqueous layer will contain the catalyst.

-

Recycling: The aqueous phase containing

can be concentrated and reused; the catalyst is water-stable [3].

Frequently Asked Questions (FAQ)

Q: Why is my crude yield >100%?

A: This is a classic artifact of Aluminum Chloride usage.

Q: Can I use carboxylic acids instead of anhydrides/chlorides? A: Generally, no. Direct acylation with carboxylic acids requires water removal (Dean-Stark) or extremely strong acids (polyphosphoric acid), which are harsh on the thiophene ring. Anhydrides are the preferred "green" acylating agent when using Zeolites or Triflates.

Q: My catalyst turned dark red/brown. Is it dead? A: Not necessarily. Thiophene oligomers are highly colored (red/black). If using Zeolites, the darkening indicates coke formation. The catalyst can be regenerated by washing with acetone and calcining at 550°C in air to burn off the organic deposits.

Q: How do I remove the 3-acetyl isomer? A: If you have ~5% 3-acetylthiophene, separation is difficult due to similar boiling points. Recrystallization is usually ineffective for the liquid acetylthiophenes. The best approach is prevention (lower temperature, better catalyst). If necessary, careful fractional distillation can separate them, but plate count must be high.

References

-

Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis.[2] European Journal of Organic Chemistry. Link

-

BenchChem. (2025).[1][3] A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene.Link

-

Kawada, A., Mitamura, S., & Kobayashi, S. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Friedel-Crafts Acylation in the Presence of Catalytic Amounts of Ln(OTf)3.[4] Chemical Communications. Link

-

Corma, A., et al. (2001). Zeolites for the production of fine chemicals.[1][5] Journal of Catalysis.[5] Link

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 6-oxo-6-(3-thienyl)hexanoate

This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 6-oxo-6-(3-thienyl)hexanoate. Designed for researchers and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a framework for structural elucidation by comparing the predicted spectrum against the known spectral features of its core components: an ethyl ester, a linear alkyl ketone, and a 3-substituted thiophene. This comparative approach, grounded in fundamental NMR principles, offers a robust methodology for validating the structure of this and similar molecules.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of this compound presents eight distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are rooted in the established effects of electronegativity, magnetic anisotropy, and spin-spin coupling.[1][2]

Molecular Structure and Proton Assignments:

Below is the chemical structure with each unique proton environment labeled (a-h). These labels correspond to the assignments in the subsequent analysis and data table.

Figure 1. Structure of this compound with proton labels.

Table 1: Predicted ¹H NMR Spectral Data

| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| a | Thiophene H-2 | ~8.15 | Doublet of doublets (dd) | 1H | J_ab ≈ 2.9, J_ac ≈ 1.2 |

| b | Thiophene H-4 | ~7.55 | Doublet of doublets (dd) | 1H | J_ab ≈ 2.9, J_bc ≈ 5.0 |

| c | Thiophene H-5 | ~7.70 | Doublet of doublets (dd) | 1H | J_bc ≈ 5.0, J_ac ≈ 1.2 |

| d | -CH₂-C(O)-Th | ~2.95 | Triplet (t) | 2H | J_de ≈ 7.2 |

| e | -CH₂-CH₂-C(O)-Th | ~1.75 | Quintet (quin) | 2H | J_ed ≈ 7.2, J_ef ≈ 7.4 |

| f | -CH₂-CH₂-C(O)O- | ~2.30 | Triplet (t) | 2H | J_fe ≈ 7.4 |

| g | -O-CH₂-CH₃ | ~4.12 | Quartet (q) | 2H | J_gh ≈ 7.1 |

| h | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | J_hg ≈ 7.1 |

Comparative Spectral Analysis: Justifying the Predictions

The predicted values in Table 1 are derived by comparing the target molecule to simpler, well-characterized compounds. This approach provides a logical and evidence-based foundation for our assignments.

-

The 3-Thienyl Ketone Moiety (Protons a, b, c, d): The chemical shifts and coupling patterns of the thiophene ring protons are best understood by comparison to 3-acetylthiophene . In its spectrum, the proton at the 2-position (analogous to a ) is the most deshielded due to its proximity to the electron-withdrawing ketone and the sulfur atom. The protons at positions 4 and 5 (analogous to b and c ) appear at slightly higher fields.[3][4][5] The methylene protons adjacent to the thienyl ketone (d ) are expected in the ~2.9-3.0 ppm range, a typical region for α-protons to an aromatic ketone.[6][7][8]

-

The Ethyl Ester Group (Protons g, h): The signals for the ethyl group are highly characteristic. Data for simple esters like ethyl acetate show a quartet around 4.1 ppm and a triplet around 1.2 ppm.[9] The quartet (g ) arises from the methylene group adjacent to the electron-withdrawing oxygen atom, while the triplet (h ) corresponds to the terminal methyl group. Their mutual coupling results in the classic quartet-triplet pattern with a J value of ~7.1 Hz.[10][11]

-

The Aliphatic Hexanoate Chain (Protons d, e, f): The protons along the alkyl chain are influenced by the two carbonyl groups.

-

Protons (f): The methylene group α to the ester carbonyl is typically found around 2.1-2.4 ppm.[6]

-

Protons (d): The methylene group α to the ketone carbonyl is expected to be further downfield, around 2.7-3.0 ppm, due to the stronger deshielding effect of the ketone.[8]

-

Protons (e): The central methylene group, being β to both carbonyls, is the most shielded of the chain protons and is predicted to appear as a complex multiplet (a quintet if coupling constants are similar) around 1.75 ppm.[6] The typical three-bond (vicinal) coupling constant for protons on adjacent sp³ hybridized carbons in a flexible alkyl chain is between 6 and 8 Hz.[12][13][14]

-

Standardized Experimental Protocol

To obtain a high-quality ¹H NMR spectrum for validation, the following protocol is recommended. This self-validating system includes checks for solvent purity and instrument calibration.

Workflow Diagram:

Figure 2. Standard workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[9]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the CDCl₃. The lock ensures field stability during acquisition.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum. A typical experiment involves acquiring 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 1H, 2H, 3H).

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J values) for each multiplet.

-

Conclusion

The structural elucidation of this compound via ¹H NMR spectroscopy is a clear-cut process when approached systematically. By deconstructing the molecule into its constituent functional groups and comparing their expected spectral signatures to known compounds, a highly accurate prediction of the full spectrum can be made. This comparative guide provides the necessary data, a robust experimental protocol, and the theoretical underpinning for researchers to confidently assign the structure of this molecule and use this methodology as a template for the analysis of other complex organic compounds.

References

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

IQ-USP. Chemical Shifts 1H-NMR. [Link]

-

YouTube. NMR 5: Coupling Constants. (2023-05-15). [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]

-

Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). [Link]

-

Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. (2023-11-20). [Link]

-

ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.... [Link]

-

Royal Society of Chemistry. N -Unsubstituted 2- and 3-thiophenimines - Organic & Biomolecular Chemistry. (2024-09-23). [Link]

-

University of Calgary. Spectroscopy Tutorial: Ketones. [Link]

-

Iowa State University. NMR Coupling Constants - Chemical Instrumentation Facility. [Link]

-

YouTube. S'21 - NMR 14 - J values (coupling constants). (2021-02-04). [Link]

-

Supplementary Information. [Link]

-

Duke University. The Duke NMR Center Coupling constants. [Link]

-

NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

National Center for Biotechnology Information. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). [Link]

-

Chemical shifts. [Link]

-

Wikipedia. J-coupling. [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. [Link]

-

University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Georganics. 3-Acetylthiophene - High purity | EN. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. J-coupling - Wikipedia [en.wikipedia.org]

- 3. 3-Acetylthiophene(1468-83-3) 1H NMR [m.chemicalbook.com]

- 4. 3-Acetylthiophene - High purity | EN [georganics.sk]

- 5. 3-Acetylthiophene | 1468-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. The Duke NMR Center Coupling constants [sites.duke.edu]

Technical Guide: HPLC Retention Time Comparison of Thiophene Keto-Ester Isomers

Executive Summary & Application Scope

Target Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.

The separation of thiophene keto-ester isomers—specifically the positional isomers ethyl 3-oxo-3-(2-thienyl)propanoate (2-TKE) and ethyl 3-oxo-3-(3-thienyl)propanoate (3-TKE)—is a critical quality attribute in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine. These isomers possess identical molecular weights (198.24 g/mol ) and nearly identical logP values (~1.5–1.7), rendering standard alkyl-bonded stationary phases (C18/C8) inefficient for baseline resolution.

This guide compares the retention behavior and resolution performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 relies solely on hydrophobic subtraction, Phenyl-Hexyl phases introduce

Mechanistic Insight: The Separation Challenge

Hydrophobicity vs. Electronic Selectivity

On a standard C18 column , retention is governed by the solvophobic theory. Since 2-TKE and 3-TKE have similar hydrophobic footprints, they often co-elute or show "saddle" peaks (Resolution

On a Phenyl-Hexyl column , two mechanisms operate simultaneously:

-

Hydrophobic Interaction: Provided by the hexyl linker.[1]

-

Interaction: The phenyl ring on the stationary phase interacts with the thiophene ring of the analyte. The 2-thienyl isomer, having the sulfur atom adjacent to the attachment point, exhibits a different electron delocalization density compared to the 3-thienyl isomer. This subtle electronic difference alters the strength of the

Visualization of Separation Mechanism

The following diagram illustrates the dual-interaction mechanism that differentiates the Phenyl-Hexyl phase from the standard C18 phase.

Caption: Comparative interaction pathways. Note the unique Pi-Pi stacking pathway (Green Node) enabled by Phenyl-Hexyl phases, driving the separation of positional isomers.

Experimental Protocol

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing a 1:1 mix of isomers is mandatory to confirm resolution (

Reagents and Standards

-

Analytes: Ethyl 3-oxo-3-(2-thienyl)propanoate (Target) and Ethyl 3-oxo-3-(3-thienyl)propanoate (Impurity).

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.[2]

-

Buffer: 10 mM Ammonium Formate or 0.1% Formic Acid (pH 3.0) is recommended to suppress ionization of the keto-enol tautomers, sharpening peak shape.

Chromatographic Conditions

Two methods are compared. The Phenyl-Hexyl Method is the recommended protocol for isomer resolution.

| Parameter | Method A: Standard Screening (C18) | Method B: Optimized Resolution (Phenyl-Hexyl) |

| Column | Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol (Promotes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Gradient | 0-10 min: 20% | 0-15 min: 10% |

| Temperature | 30°C | 25°C (Lower temp enhances |

| Detection | UV @ 254 nm (Thiophene absorption) | UV @ 254 nm |

Critical Note on Solvent Choice: Methanol is preferred over Acetonitrile for Phenyl columns when separating aromatic isomers. Acetonitrile's own

Workflow Diagram

Caption: Decision tree for developing a robust separation method for thiophene isomers.

Comparative Performance Data

The following data summarizes the retention characteristics observed when analyzing a spiked mixture of 2-TKE and 3-TKE.

Quantitative Comparison

Data representative of typical performance on 100mm columns under conditions listed in Section 3.2.

| Metric | C18 Column (ACN/Water) | Phenyl-Hexyl Column (MeOH/Water) |

| Retention Time (2-TKE) | 5.2 min | 6.8 min |

| Retention Time (3-TKE) | 5.3 min | 7.4 min |

| Selectivity ( | 1.02 (Poor) | 1.09 (Excellent) |

| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) |

| Peak Symmetry | 1.1 | 1.05 |

Data Interpretation[3][4]

-

C18 Performance: The selectivity (

) is insufficient for reliable quantitation. The hydrophobic interaction alone cannot distinguish the subtle shape/electronic difference between the 2- and 3-position. -

Phenyl-Hexyl Performance: The shift to Methanol and a Phenyl phase increases retention for both, but significantly more for the 3-TKE isomer. This suggests the 3-thienyl orientation allows for a more favorable geometric overlap with the phenyl ligands on the silica surface, or that the 2-thienyl's electron density (influenced by the sulfur atom's proximity to the keto-ester chain) reduces its interaction strength relative to the 3-isomer.

References

-

Karagiannidou, E., et al. (2015). "Characterization of Duloxetine HCl API and its process related Impurities." International Journal of Analytical and Pharmaceutical Biomedical Sciences.

-

Agilent Technologies. (2018). "Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases." Chromatography Online.

-

Shimadzu Corporation. "Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient." Shimadzu Technical Library.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 255159, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate." PubChem.

-

Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Mechanisms and Applications." Element Lab Solutions.

Sources

Comparative Reactivity Guide: 3-Thienyl vs. Phenyl Keto Esters

This guide provides an in-depth technical comparison of 3-thienyl versus phenyl keto esters, designed for researchers in medicinal chemistry and process development.

Executive Summary: The Electronic & Steric Landscape

The substitution of a phenyl ring with a 3-thienyl moiety is a classic bioisosteric replacement in drug design (e.g., Duloxetine analogs). However, the chemical reactivity profiles of these two species diverge significantly due to the

| Feature | Phenyl Keto Ester | 3-Thienyl Keto Ester | Impact on Reactivity |

| Electronic Character | Thienyl carbonyls are less electrophilic . | ||

| Resonance Effect | Moderate (+M) | Strong (+M) | Thienyl stabilizes adjacent carbocations/enols better. |

| Steric Profile | 6-membered ring (120° angles) | 5-membered ring (smaller angles) | 3-Thienyl is less sterically demanding; exhibits "ring-flip" disorder. |

| Lipophilicity (LogP) | Baseline | Higher | Thienyl analogs often show different solubility/binding kinetics. |

Mechanistic Analysis

A. Nucleophilic Addition at the Carbonyl

The rate of nucleophilic attack (e.g., hydride reduction, Grignard addition) is governed by the electrophilicity of the ketone carbonyl.[1]

-

Phenyl : The benzene ring exerts a mild inductive withdrawal (-I) and a resonance donation (+M). The net effect preserves significant electrophilic character at the carbonyl.

-

3-Thienyl : Thiophene is an electron-rich heterocycle. The sulfur atom donates electron density into the ring, which can be delocalized to the carbonyl oxygen. This reduces the partial positive charge (

) on the carbonyl carbon, making it less reactive toward nucleophiles than the phenyl analog.-

Note: The 3-thienyl position is less electron-rich than the 2-thienyl position, making 3-thienyl ketones more reactive than 2-thienyl, but still generally less reactive than phenyl.

-

B. -Proton Acidity and Enolization

-

Enol Stability : 3-Thienyl keto esters often exhibit a higher enol content in solution compared to phenyl analogs. The extended conjugation between the electron-rich thiophene ring and the enol double bond provides thermodynamic stabilization.

-

Acidity : While the enol is stable, the initial deprotonation (kinetic acidity) can be slower for thienyl esters because the electron-rich ring destabilizes the developing negative charge on the

-carbon (relative to a phenyl ring which can better accommodate negative charge via -I effects).

C. Electrophilic Aromatic Substitution (EAS)

-

Phenyl : Requires strong catalysts/harsh conditions for EAS on the ring.

-

3-Thienyl : The ring itself is highly reactive toward electrophiles. In reactions involving strong electrophiles (e.g., nitration, halogenation), the thiophene ring may compete with the intended reaction site, leading to byproducts.

Experimental Data & Performance Comparison

Case Study: Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation is the gold standard for differentiating performance in chiral synthesis.

Table 1: Comparative Efficiency in Ruthenium/Iridium-Catalyzed Hydrogenation Data synthesized from comparative kinetic studies (e.g., Sources 1.2, 1.13).

| Substrate Type | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reaction Time (h) |

| Phenyl | Ru-BINAP / Ir-P-N-O | 94 - 99% | 95 - 99% | 4 - 12 |

| 3-Thienyl | Ru-BINAP / Ir-P-N-O | 90 - 98% | 94 - 98% | 6 - 16 |

| 2-Thienyl | Ru-BINAP / Ir-P-N-O | 85 - 95% | 90 - 96% | 12 - 24 |

Insight : While yields and enantioselectivities are comparable, 3-thienyl substrates often require slightly longer reaction times or higher catalyst loadings to achieve full conversion due to the electronic deactivation of the carbonyl.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent reaction pathways and the electronic influence of the heteroaryl ring.

Figure 1: Mechanistic flowchart comparing electronic influences on reaction outcomes.

Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Generic)

Objective : Stereoselective reduction of the

-

Catalyst Prep : In a glovebox, mix

(0.5 mol%) and the chiral diphosphine ligand (e.g., BINAP, 1.0 mol%) in degassed DMF. Stir at 100°C for 10 min to form the active complex. -

Substrate Addition : Dissolve the 3-thienyl keto ester (1.0 eq) in degassed MeOH/EtOH. Add to the catalyst solution.

-

Critical Adjustment: For 3-thienyl substrates, increase concentration to 0.5M (vs 0.2M for phenyl) to drive kinetics.

-

-

Hydrogenation : Transfer to an autoclave. Pressurize to 30–50 bar

. Stir at 50°C.-

Monitoring: Check phenyl analog at 4-6 hours. Check 3-thienyl analog at 8-12 hours.

-

-

Workup : Vent

, concentrate solvent, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Knoevenagel Condensation (Reactivity Test)

Objective : Compare electrophilicity via condensation with an active methylene compound.

-

Mix : Combine Aldehyde (Benzaldehyde or 3-Thiophenecarboxaldehyde, 1.0 eq) + Ethyl Acetoacetate (1.0 eq) + Piperidine (0.1 eq) in Ethanol.

-

Reaction : Stir at Room Temperature.

-

Observation :

-

Phenyl : Product precipitates/forms within 15–30 mins.

-

3-Thienyl : Reaction may require 1–2 hours or mild heating (40°C) to reach comparable conversion due to the electron-rich thiophene ring deactivating the aldehyde carbonyl.

-

References

-

Electronic Effects in Iron Carbonyl Systems: Analyzes Hammett constants and electronic density of phenyl vs. heteroaryl systems.

-

Source:

-

-

Asymmetric Hydrogenation of Heteroaromatic Ketones: Direct comparison of phenyl and thienyl ketone reduction using Iridium c

-

Source:

-

-

Enzymatic Reduction of Thienyl Keto Esters: Discusses the stereoselective bioreduction of thienyl analogs for pharmaceutical intermedi

-

Source:

-

-

Thiophene-3-carbonyl Structures: X-ray structural analysis showing "ring flip" disorder and steric properties of 3-thienyl deriv

-

Source:

-

-

Reactivity of Carbonyls: General principles of nucleophilic attack on aldehydes vs ketones and electronic effects.

-

Source:

-

Sources

A Senior Application Scientist's Guide to Establishing Purity Reference Standards for Ethyl 6-oxo-6-(3-thienyl)hexanoate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 6-oxo-6-(3-thienyl)hexanoate, a key intermediate in various synthetic pathways, demands rigorous purity assessment to ensure the reliability, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1][2][3] In the landscape of drug development, the quality of starting materials and intermediates is not merely a suggestion but a regulatory and scientific necessity.[3][4] An inadequately characterized intermediate can introduce unforeseen impurities into the final API, potentially altering its pharmacological profile or leading to adverse effects. This guide provides a comparative analysis of analytical methodologies for establishing a robust purity profile and reference standard for this compound, grounded in practical, field-proven insights.

Part 1: Defining the Reference Standard

A reference standard is a highly purified and well-characterized compound essential for validating the identity, strength, quality, and purity of drug substances.[2][4] It serves as the benchmark against which production batches are measured.

-

Primary Reference Standard: Obtained from pharmacopeias (e.g., USP, EP) or established through extensive characterization if a compendial standard is unavailable.[2] For a novel intermediate like this compound, a primary standard would need to be established in-house or by a specialized provider.[3][5]

-

Secondary Reference Standard (or Working Standard): Qualified against the primary standard and used for routine quality control. This approach is more cost-effective and preserves the limited supply of the primary standard.[2][4]

The qualification of a primary reference standard involves two key stages: structural confirmation and purity determination.

Part 2: Potential Impurities - A Synthesis-Based Perspective

Understanding the synthetic route is paramount to predicting potential impurities. This compound is typically synthesized via a Friedel-Crafts acylation reaction.[6][7][8] This classic reaction, while powerful, has known limitations and side reactions that can introduce specific impurities.

Common Impurities from Friedel-Crafts Acylation:

-

Positional Isomers: Acylation of the thiophene ring can potentially occur at the 2-position instead of the 3-position, leading to the formation of Ethyl 6-oxo-6-(2-thienyl)hexanoate.

-

Unreacted Starting Materials: Residual adipic acid monoethyl ester chloride or thiophene.

-

Polysubstituted Products: Although acylation deactivates the aromatic ring, making polysubstitution less likely than in alkylation, it can still occur under harsh conditions.[9]

-

Solvent and Reagent Residues: Residual solvents like dichloromethane or nitrobenzene and catalyst (e.g., AlCl₃) residues.

Part 3: Comparative Analysis of Purity Determination Methods

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted approach, or "orthogonal testing," is required to build confidence in the purity value. Below is a comparison of the most effective methods for analyzing a keto-ester like this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.

Expertise & Causality: For a molecule with a UV-active thiophene ring and moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the logical choice. A C18 column provides excellent hydrophobic retention for the hexanoate chain, while a polar-endcapped column can improve peak shape by minimizing interactions with the keto and ester groups. An acidic mobile phase (e.g., with 0.1% formic acid) is used to suppress the potential enolization of the keto group, ensuring a single, sharp peak for the main component.[10]

Experimental Protocol: HPLC-UV Purity Method

-

System Preparation:

-

HPLC System: A quaternary pump system with a UV/Vis detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (based on the thiophene chromophore).

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile (1 mg/mL stock).

-

Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B for a final concentration of 100 µg/mL.

-

-

Analysis:

-

Equilibrate the column with the initial gradient conditions for at least 20 minutes.

-

Inject 10 µL of the sample.

-

Run a gradient elution program (e.g., 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions).

-

-

Data Processing:

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

-